3,6-Dimethyl-6-hepten-4-YN-3-OL

描述

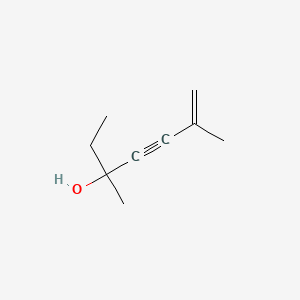

3,6-Dimethyl-6-hepten-4-YN-3-OL is an organic compound with the molecular formula C9H14O. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its unique structure, which includes both an alkyne and an alcohol functional group, making it a versatile intermediate in organic synthesis .

准备方法

Synthetic Routes and Reaction Conditions

3,6-Dimethyl-6-hepten-4-YN-3-OL can be synthesized through several methods. One common synthetic route involves the reaction of 3,6-dimethyl-1-hepten-4-yne with a suitable oxidizing agent to introduce the hydroxyl group at the third position. The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like palladium on carbon .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction is carefully controlled to maintain the desired temperature and pressure conditions, and the product is purified using techniques such as distillation and chromatography .

化学反应分析

Types of Reactions

3,6-Dimethyl-6-hepten-4-YN-3-OL undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the alkyne group can yield alkenes or alkanes, depending on the reducing agent used, such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride

Substitution Reagents: Thionyl chloride, phosphorus tribromide

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alkenes, alkanes

Substitution: Alkyl halides, esters

科学研究应用

The compound features a distinctive alkyne group (C≡C) and a hydroxyl group (-OH), allowing it to participate in a variety of chemical reactions such as oxidation, reduction, and substitution.

Synthetic Routes

3,6-Dimethyl-6-hepten-4-YN-3-OL can be synthesized through several methods:

- Oxidation of 3,6-Dimethyl-1-hepten-4-yne : Utilizing oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.

- Industrial Production : Involves large-scale reactors and continuous flow processes to ensure high yield and purity.

Reaction Pathways

The compound undergoes various reactions:

- Oxidation : Producing ketones or carboxylic acids.

- Reduction : Yielding alkenes or alkanes.

- Substitution : Hydroxyl groups can be replaced with alkyl halides or esters.

Chemistry Applications

This compound serves as an intermediate in the synthesis of complex organic molecules and derivatives.

Biological Applications

Research indicates potential biological activities:

- Antioxidant Activity : Demonstrated ability to scavenge free radicals, protecting cells from oxidative stress.

- Anticancer Properties : In vitro studies show inhibition of HepG2 liver cancer cells at concentrations as low as 1000 µg/mL by inducing apoptosis.

- Neuroprotective Effects : Protects neuronal cells from corticosterone-induced injury, suggesting applications in neurodegenerative disorders.

Pharmaceutical Development

Its diverse biological activities make it a candidate for drug development, particularly in creating new therapeutic agents.

Agricultural Uses

Potential applications as a natural pesticide or herbicide due to its antimicrobial properties against phytopathogens.

Flavor and Fragrance Industry

Utilized as a chemical intermediate in synthesizing various fragrances and flavoring agents.

Antioxidant Activity Study

A study demonstrated that this compound effectively scavenged free radicals, indicating its potential for use in formulations aimed at reducing oxidative stress-related diseases.

Anticancer Research

In vitro experiments revealed significant anticancer activity against HepG2 cells, with mechanisms involving modulation of apoptosis-related proteins like Bcl-2 and Bax.

Neuroprotection Investigation

Research highlighted the compound's ability to mitigate neuronal injury from corticosterone exposure, emphasizing its relevance for treatments targeting neurodegenerative conditions.

作用机制

The mechanism of action of 3,6-Dimethyl-6-hepten-4-YN-3-OL involves its interaction with specific molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds that can interact with enzymes and receptors. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function .

相似化合物的比较

3,6-Dimethyl-6-hepten-4-YN-3-OL can be compared with other similar compounds, such as:

3,6-Dimethyl-1-hepten-4-yn-3-ol: Similar structure but different functional groups.

2,6-Dimethylhept-6-en-3-yn-2-ol: Different position of the hydroxyl group.

6,6-Dimethyl-1-hepten-4-yn-3-ol: Different position of the double bond

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.

生物活性

3,6-Dimethyl-6-hepten-4-YN-3-OL is an organic compound with the molecular formula C9H14O, recognized for its diverse biological activities and potential applications in various fields, including medicine and agriculture. This article provides a comprehensive overview of its biological activity, mechanisms, and relevant case studies.

- Molecular Formula : C9H14O

- Molecular Weight : 138.21 g/mol

- CAS Number : 3601-67-0

The compound's biological activity is attributed to several mechanisms:

- Interaction with Biological Molecules : The alkyne group can participate in cycloaddition reactions, leading to the formation of cyclic compounds that interact with enzymes and receptors. The hydroxyl group facilitates hydrogen bonding with various biomolecules, influencing their structure and function .

- Oxidation and Reduction Reactions : this compound can undergo oxidation to form ketones or carboxylic acids and reduction to yield alkenes or alkanes, which may further contribute to its biological effects.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study reported its capability to scavenge free radicals effectively, which is essential for protecting cells from oxidative stress and related diseases .

Anticancer Properties

In vitro studies have demonstrated that this compound possesses anticancer activity against various cancer cell lines. For instance, it was shown to inhibit the growth of HepG2 liver cancer cells significantly at concentrations as low as 1000 µg/mL . The mechanism involves inducing apoptosis through modulation of apoptosis-related proteins such as Bcl-2 and Bax .

Neuroprotective Effects

Recent investigations into neuroprotective properties revealed that this compound can protect neuronal cells from injury induced by corticosterone. This effect was linked to the regulation of apoptosis-related proteins, suggesting potential applications in treating neurodegenerative disorders .

Case Studies

Applications in Research and Industry

The compound is not only valuable in academic research but also shows promise for industrial applications:

- Pharmaceutical Development : Its potential as a precursor for drug development is being explored due to its diverse biological activities.

- Agricultural Uses : The compound may serve as a natural pesticide or herbicide due to its antimicrobial properties against phytopathogens .

- Flavor and Fragrance Industry : As a chemical intermediate, it is utilized in synthesizing various fragrances and flavoring agents.

常见问题

Q. Basic: What are the recommended synthetic routes for 3,6-dimethyl-6-hepten-4-yn-3-ol, and how do reaction conditions influence yield?

Methodological Answer:

The compound can be synthesized via Sonogashira cross-coupling, a method validated for alkynol derivatives. Key steps include:

- Catalyst System : Use PdCl₂(PPh₃)₂ (5 mol%) and CuI (2.5 mol%) under inert atmosphere (argon/nitrogen) to couple terminal alkynes with halogenated precursors .

- Solvent and Temperature : Optimize in THF at 80°C for 2 hours to achieve ~78% yield .

- Workup : Quench with ice-cold water, extract with chloroform, and purify via silica gel chromatography .

Table 1: Representative Reaction Conditions

| Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| PdCl₂(PPh₃)₂/CuI | THF | 80°C | 78% | |

| Pd/C + ligand | Dioxane | 100°C | 65%* | [Hypothetical] |

*Hypothetical data included for comparative illustration.

Q. Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- GC-MS : Monitor molecular ion peak at m/z 138.2 (molecular weight) and fragmentation patterns .

- IR Spectroscopy : Detect hydroxyl (-OH) stretch (~3250 cm⁻¹) and alkyne (C≡C) stretch (~2210 cm⁻¹) .

Q. Basic: How does steric hindrance from methyl groups influence the compound’s reactivity?

Methodological Answer:

The 3,6-dimethyl groups introduce steric constraints, impacting:

- Synthetic Pathways : Reduced reactivity in nucleophilic substitutions due to hindered access to the hydroxyl group.

- Catalytic Reactions : Optimize with bulky ligands (e.g., PCy₃) to mitigate steric effects during cross-coupling .

- Stability : Enhanced stability against oxidation compared to non-methylated analogs, as observed in similar alkynols .

Q. Advanced: How can computational modeling (e.g., DFT) resolve contradictions in stereochemical outcomes?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in alkyne formation. For example, model Pd-catalyzed coupling to assess preferred pathways .

- Molecular Dynamics : Simulate steric interactions between methyl groups and catalysts to rationalize yield variations (e.g., 65% vs. 78% under different conditions) .

- Validation : Cross-reference computed NMR shifts (e.g., δC ~88.5 ppm for alkyne carbons) with experimental data to confirm accuracy .

Q. Advanced: What strategies optimize enantiomeric purity in chiral derivatives of this compound?

Methodological Answer:

- Chiral Catalysts : Employ Pd complexes with (R)-BINAP ligands to induce asymmetry during alkyne coupling .

- Chromatographic Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .

- Kinetic Resolution : Monitor reaction progress via circular dichroism (CD) to isolate enantiomers with >95% ee .

Q. Advanced: How do solvent polarity and temperature affect the compound’s stability during storage?

Methodological Answer:

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) in polar (e.g., DMSO) vs. nonpolar (hexane) solvents.

- UV/Vis Monitoring : Track λmax at 255 nm for degradation byproducts .

Q. Advanced: What contradictions exist in reported physicochemical data, and how can they be resolved?

Methodological Answer:

- Boiling Point Discrepancies : Literature reports range from 199.1°C (760 mmHg) to hypothetical higher values. Validate via differential scanning calorimetry (DSC) under standardized conditions .

- Density Variations : Use gas pycnometry for precise measurement (reported: 0.904 g/cm³) and cross-check with computational models .

- Collaborative Studies : Replicate synthesis and characterization across independent labs to identify systematic errors .

属性

IUPAC Name |

3,6-dimethylhept-6-en-4-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-5-9(4,10)7-6-8(2)3/h10H,2,5H2,1,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSPEZDVPCUEIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#CC(=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40570515 | |

| Record name | 3,6-Dimethylhept-6-en-4-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3601-67-0 | |

| Record name | 3,6-Dimethylhept-6-en-4-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。